N-(pyridin-3-yl)-4-[(2,3,5,6-tetramethylbenzenesulfonamido)methyl]benzamide
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Overview
Description
N-(pyridin-3-yl)-4-[(2,3,5,6-tetramethylbenzenesulfonamido)methyl]benzamide is a complex organic compound featuring a pyridine ring, a benzamide moiety, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-3-yl)-4-[(2,3,5,6-tetramethylbenzenesulfonamido)methyl]benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the sulfonamide intermediate. This can be achieved by reacting 2,3,5,6-tetramethylbenzenesulfonyl chloride with an appropriate amine under basic conditions. The resulting sulfonamide is then coupled with a benzamide derivative through a nucleophilic substitution reaction, often facilitated by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-3-yl)-4-[(2,3,5,6-tetramethylbenzenesulfonamido)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the amide or sulfonamide groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide or benzamide moieties, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-(pyridin-3-yl)-4-[(2,3,5,6-tetramethylbenzenesulfonamido)methyl]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may serve as a probe or ligand in studies involving enzyme inhibition or receptor binding. Its structural features make it a candidate for investigating interactions with biological macromolecules.
Medicine
Medically, this compound could be explored for its potential therapeutic properties. Compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In industry, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or dyes.
Mechanism of Action
The mechanism by which N-(pyridin-3-yl)-4-[(2,3,5,6-tetramethylbenzenesulfonamido)methyl]benzamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to bind effectively to its target.
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-2-yl)-4-[(2,3,5,6-tetramethylbenzenesulfonamido)methyl]benzamide
- N-(pyridin-4-yl)-4-[(2,3,5,6-tetramethylbenzenesulfonamido)methyl]benzamide
- N-(pyridin-3-yl)-4-[(2,3,5,6-tetramethylbenzenesulfonamido)methyl]benzoic acid
Uniqueness
N-(pyridin-3-yl)-4-[(2,3,5,6-tetramethylbenzenesulfonamido)methyl]benzamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with biological targets. The presence of the pyridine ring and the tetramethylbenzenesulfonamido group provides a distinctive electronic environment that can affect the compound’s chemical behavior and biological activity.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-pyridin-3-yl-4-[[(2,3,5,6-tetramethylphenyl)sulfonylamino]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S/c1-15-12-16(2)18(4)22(17(15)3)30(28,29)25-13-19-7-9-20(10-8-19)23(27)26-21-6-5-11-24-14-21/h5-12,14,25H,13H2,1-4H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRXAVDVMZGIEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NC3=CN=CC=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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